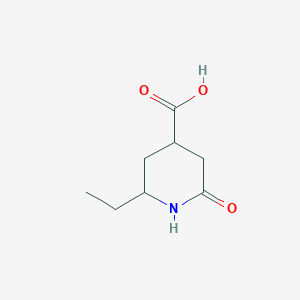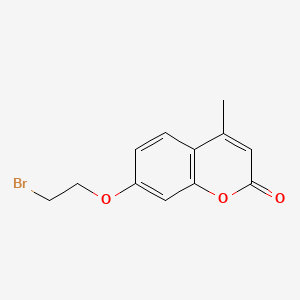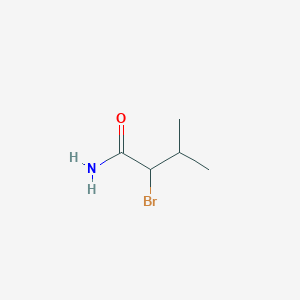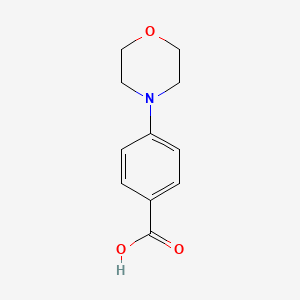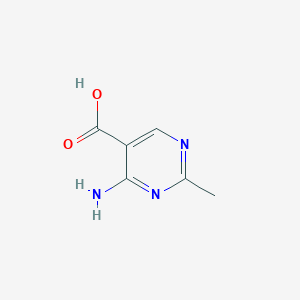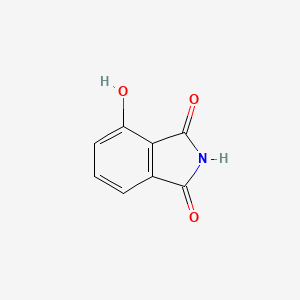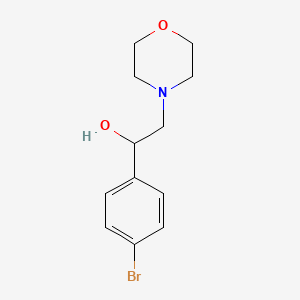
1-(4-Bromophenyl)-2-morpholinoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-morpholinoethanol (BP-MME) is an organic compound with a unique structure and a wide range of potential applications in the scientific research field. BP-MME is a derivative of morpholine and can be used as a building block for the synthesis of other compounds. It is a colorless liquid with a low melting point and boiling point, making it easy to work with in the laboratory. BP-MME has been studied for its potential uses in a number of scientific fields, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Application 1: Antimicrobial and Antiproliferative Agents
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .
- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .
Application 2: Antibacterial Activity
- Summary of the Application : A compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and studied for its potential antibacterial activity .
- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative with promising antibacterial activity .
Application 3: Antimicrobial and Anticancer Agents
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .
- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .
Application 4: Synthesis of New Pyridine-Containing Dibromo Compound
- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative .
Application 5: Antimicrobial and Anticancer Agents
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .
- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Application 6: Synthesis of New Pyridine-Containing Dibromo Compound
- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPAQJKAROMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283595 |
Source


|
| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-morpholinoethanol | |
CAS RN |
7155-26-2 |
Source


|
| Record name | 7155-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
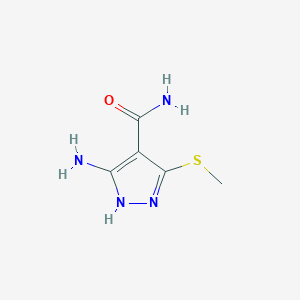
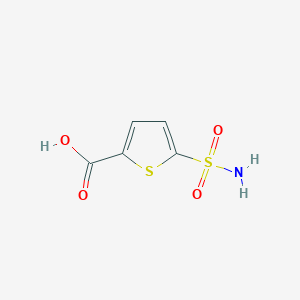
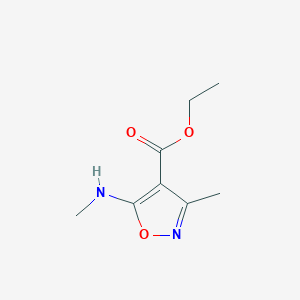
![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
